molecular formula C22H25FN2O3 B2612415 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921810-06-2

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2612415
CAS No.: 921810-06-2
M. Wt: 384.451
InChI Key: AVTVROWDCNHQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a synthetic benzoxazepine-based compound offered for research purposes. This chemical features a benzamide group linked to a 3-fluoro substituent on its benzene ring, and a distinct isobutyl-dimethyl configuration on its oxazepin core. This specific structure suggests potential for investigating its activity as a protein-binding agent or enzyme modulator in biochemical assays. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry programs, particularly in the exploration of new pharmacologically active molecules. It may also serve as a candidate for high-throughput screening campaigns to identify new lead compounds for various diseases. The exact mechanism of action, biological target, and specific research applications for this compound are not yet fully characterized and require further investigation by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-14(2)12-25-18-9-8-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-6-5-7-16(23)10-15/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTVROWDCNHQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a fluorine atom and a tetrahydrobenzo[b][1,4]oxazepin moiety. Its molecular formula is C22H27FN2O5C_{22}H_{27}FN_{2}O_{5} with a molecular weight of approximately 434.5 g/mol .

The primary mechanism of action for this compound involves its role as an inhibitor of receptor-interacting protein kinase 1 (RIP1 kinase) . RIP1 kinase is integral in regulating cell death pathways and inflammatory responses. By inhibiting RIP1 kinase activity, this compound may modulate these pathways in various disease contexts such as cancer and neurodegenerative disorders .

Biological Activity

Research indicates that compounds similar to this one have shown promise as kinase inhibitors , which are crucial for regulating various cellular processes. The presence of the fluorine atom enhances the compound's reactivity and potential biological activity .

Key Biological Activities:

  • Kinase Inhibition : The compound exhibits properties that may inhibit specific kinases involved in inflammatory pathways and cancer progression.
  • Anti-inflammatory Effects : By modulating RIP1 kinase activity, this compound may reduce inflammation associated with various diseases.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The following table summarizes the structural features and their potential implications on biological activity:

Compound Name Structural Features Unique Properties
3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin)benzamideContains fluorine and amide groupsPotential kinase inhibitor
N-(5-isobutyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin)benzamideLacks fluorineMay exhibit different reactivity
5-fluoro-N-(2-methylpropyl)-benzamideDifferent alkyl substituentPotentially different biological activity

Case Studies

Preliminary studies have demonstrated the potential of this compound in various therapeutic applications:

  • Cancer Treatment : Research has indicated that the inhibition of RIP1 kinase can lead to reduced tumor growth in preclinical models. In vitro studies showed significant decreases in cell viability when treated with the compound .
  • Neurodegenerative Disorders : In models of neurodegeneration, 3-fluoro-N-(5-isobutyl...) exhibited protective effects against neuronal cell death by modulating inflammatory responses .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The benzo[b][1,4]oxazepin scaffold is shared among several compounds, but substituent variations dictate distinct biological profiles:

Compound Name Core Structure Key Substituents Molecular Formula
Target Compound Tetrahydrobenzo[b][1,4]oxazepin 8-position: 3-fluoro-benzamide; 5-position: isobutyl; 3-position: dimethyl; 4-oxo C23H25FN2O3*
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) Benzo[b]pyrrolo-oxazin 7-position: trimethoxy-benzamide; 4-oxo C22H19N3O6
BD630392 (BLD Pharm) Tetrahydrobenzo[b][1,4]oxazepin 3-position: (S)-5-benzyl-isoxazole; 5-methyl-4-oxo C21H19N3O4

Key Observations :

  • The target compound’s 3-fluoro-benzamide group may enhance metabolic stability compared to PBX2’s trimethoxy-benzamide , which could increase polarity and reduce membrane permeability .

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